molecular formula C20H15FN2O3 B5327596 3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

Cat. No. B5327596
M. Wt: 350.3 g/mol
InChI Key: XQRNTSLWWMAFAG-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione, also known as PFI-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PFI-3 is a selective inhibitor of the histone lysine methyltransferase SETD7, which plays a crucial role in regulating gene expression and cellular processes.

Scientific Research Applications

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione has been extensively studied for its potential applications in drug discovery and development. SETD7 is a histone lysine methyltransferase that is involved in the epigenetic regulation of gene expression. Inhibition of SETD7 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been used as a tool compound to study the role of SETD7 in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to identify novel SETD7 inhibitors and to study the structure-activity relationship of SETD7 inhibitors.

Mechanism of Action

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione is a selective inhibitor of SETD7, which catalyzes the methylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 36 (H3K36). Inhibition of SETD7 by this compound leads to a decrease in H3K4 and H3K36 methylation, which in turn affects the expression of genes involved in various cellular processes. This compound has been shown to selectively inhibit SETD7 without affecting other histone lysine methyltransferases, making it a valuable tool for studying the role of SETD7 in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of SETD7 by this compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce insulin resistance and improve glucose tolerance in diabetic mice. In addition, this compound has been shown to reduce atherosclerotic plaque formation in mice fed a high-fat diet. These findings suggest that this compound has therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione has several advantages for lab experiments. It is a selective inhibitor of SETD7, making it a valuable tool for studying the role of SETD7 in various cellular processes. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Its synthesis is complex and requires several steps, which can be time-consuming and costly. In addition, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione. One area of research is to identify novel SETD7 inhibitors with improved potency and selectivity. Another area of research is to study the role of SETD7 in various diseases and to investigate the therapeutic potential of SETD7 inhibitors, including this compound. In addition, research is needed to optimize the synthesis of this compound and to develop new methods for the synthesis of SETD7 inhibitors. Finally, research is needed to investigate the pharmacokinetics and toxicity of SETD7 inhibitors, including this compound, in animal models and in humans.

Synthesis Methods

The synthesis of 3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione involves several steps, starting with the reaction of 4-fluorobenzylamine with 2-propyn-1-ol to form the corresponding propargylamine. This intermediate is then reacted with 4-formylbenzaldehyde to produce the imine intermediate, which is subsequently reduced with sodium borohydride to yield this compound. The overall yield of this compound is around 15%, with a purity of over 95%.

properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c1-2-11-26-17-9-5-14(6-10-17)12-18-19(24)23(20(25)22-18)13-15-3-7-16(21)8-4-15/h1,3-10,12H,11,13H2,(H,22,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRNTSLWWMAFAG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.